molecular formula C18H19N3O B6785749 N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)-7,8-dihydronaphthalene-2-carboxamide

N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)-7,8-dihydronaphthalene-2-carboxamide

Cat. No.: B6785749
M. Wt: 293.4 g/mol
InChI Key: MAQYZMFHVKUDPJ-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)-7,8-dihydronaphthalene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indazole ring with a naphthalene carboxamide moiety, making it a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)-7,8-dihydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c22-18(14-9-8-12-4-1-2-5-13(12)10-14)20-16-7-3-6-15-11-19-21-17(15)16/h1,4,8-11,16H,2-3,5-7H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQYZMFHVKUDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=NN2)NC(=O)C3=CC4=C(C=CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)-7,8-dihydronaphthalene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde.

    Naphthalene Carboxamide Formation: The naphthalene moiety is introduced through a coupling reaction with a carboxylic acid derivative, such as an acid chloride or ester.

    Final Coupling: The indazole and naphthalene carboxamide fragments are coupled under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)-7,8-dihydronaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)-7,8-dihydronaphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)-7,8-dihydronaphthalene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    1,5,6,7-tetrahydro-4H-indazol-4-one: A related compound with a similar indazole core but different functional groups.

    tert-Butyl (4,5,6,7-tetrahydro-1H-indazol-7-yl)carbamate: Another derivative with a tert-butyl carbamate group.

Uniqueness

N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)-7,8-dihydronaphthalene-2-carboxamide is unique due to its combination of the indazole and naphthalene carboxamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications.

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